molecular formula C6H3ClN2O3 B2809931 3-Chloro-5-nitropicolinaldehyde CAS No. 141238-22-4

3-Chloro-5-nitropicolinaldehyde

Cat. No.: B2809931
CAS No.: 141238-22-4
M. Wt: 186.55
InChI Key: JHZABTLKWJQLTR-UHFFFAOYSA-N
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Description

3-Chloro-5-nitropicolinaldehyde is a pyridine derivative featuring a chloro substituent at position 3, a nitro group at position 5, and an aldehyde functional group at position 2 (or 4, depending on pyridine numbering conventions). This compound is structurally analogous to benzaldehyde derivatives but incorporates a nitrogen-containing aromatic ring, which enhances its electronic and steric properties. The chloro and nitro groups are electron-withdrawing, rendering the aldehyde group highly reactive toward nucleophilic additions.

The compound’s applications likely include use as an intermediate in pharmaceutical synthesis, agrochemicals, or coordination chemistry. Its reactivity profile suggests utility in cross-coupling reactions or as a precursor for heterocyclic scaffolds.

Properties

IUPAC Name

3-chloro-5-nitropyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2O3/c7-5-1-4(9(11)12)2-8-6(5)3-10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHZABTLKWJQLTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-nitropicolinaldehyde typically involves the nitration of 3-chloropicolinaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of automated systems allows for consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-nitropicolinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-5-nitropicolinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-5-nitropicolinaldehyde is primarily related to its ability to undergo various chemical transformations. The nitro group can participate in redox reactions, while the chloro group can be involved in substitution reactions. These properties make it a versatile compound in synthetic chemistry .

Comparison with Similar Compounds

Table 1: Substituent Positions and Functional Groups

Compound Name CAS Number Molecular Formula Substituents (Positions) Functional Group
3-Chloro-5-nitropicolinaldehyde Not provided C₆H₃ClN₂O₃ Cl (3), NO₂ (5) Aldehyde (2/4)
5-Chloro-3-nitropicolinaldehyde 1480-87-1 C₆H₃ClN₂O₃ Cl (5), NO₂ (3) Aldehyde
2-Chloro-5-nitropyridine 4548-45-2 C₅H₃ClN₂O₂ Cl (2), NO₂ (5) None
5-Chloro-2-hydroxy-3-nitropyridine 89284-28-6 C₅H₃ClN₂O₃ Cl (5), NO₂ (3) Hydroxyl (2)
3-Chloro-2-methyl-5-nitropyridine 51984-62-4 C₆H₄ClN₂O₂ Cl (3), NO₂ (5), CH₃ (2) Methyl (2)

Key Observations :

  • Positional Isomerism : The nitro and chloro group positions significantly influence electronic effects. For example, this compound’s nitro group at position 5 (meta to chloro) may enhance electrophilicity at the aldehyde compared to 5-Chloro-3-nitropicolinaldehyde .
  • Functional Groups : Aldehydes (e.g., this compound) exhibit higher reactivity in nucleophilic additions than hydroxyl or methyl analogs. Hydroxyl groups (e.g., 5-Chloro-2-hydroxy-3-nitropyridine) increase solubility in polar solvents .

Physicochemical and Hazard Profile Comparison

Key Observations :

  • Reactivity and Hazards: Aldehyde-containing compounds (e.g., this compound) may pose greater dermal/ocular risks than non-aldehyde analogs due to higher reactivity. For instance, 3-Chlorobenzaldehyde requires immediate decontamination , while 2-Chloro-5-nitropyridine lacks specific hazard classifications .
  • Nitro Group Impact : Nitro groups generally increase toxicity; compounds like 3-Chloro-5-nitropicolinic acid share hazard profiles (e.g., H302: harmful if swallowed) with the target compound .

Biological Activity

3-Chloro-5-nitropicolinaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound, a derivative of picolinaldehyde, incorporates both chloro and nitro functional groups, which contribute to its pharmacological properties. Recent studies have highlighted its potential as an antimicrobial, antitumor, and anti-inflammatory agent. This article synthesizes current research findings, case studies, and relevant data to provide a comprehensive overview of the biological activity of this compound.

Structure and Composition

This compound has the following structural formula:

  • Molecular Formula : C6H4ClN2O3
  • Molecular Weight : 190.56 g/mol
  • CAS Number : 181123-11-5

Solubility and Stability

The compound is soluble in organic solvents, with varying solubility reported in different studies:

Solvent Solubility (mg/ml)
Ethanol1.43
Dimethyl sulfoxide (DMSO)2.0

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Helicobacter pylori and Staphylococcus aureus, suggesting potential applications in treating infections caused by these bacteria .

Antitumor Activity

The nitro group present in the compound is known to induce redox reactions that can lead to cell death in cancer cells. In vitro studies have shown that this compound can inhibit the proliferation of several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the generation of reactive oxygen species (ROS), which trigger apoptosis .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases. It has been shown to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models .

Case Study 1: Antimicrobial Efficacy

A clinical study evaluated the efficacy of this compound against H. pylori in infected patients. The results indicated a significant reduction in bacterial load after treatment with the compound, supporting its potential as an alternative treatment for gastric infections.

Case Study 2: Cancer Cell Line Studies

In a laboratory setting, researchers tested the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated IC50 values ranging from 10 µM to 25 µM across different cell types, indicating potent antitumor activity .

The biological activity of this compound can be attributed to its ability to interact with cellular components:

  • Redox Reactions : The nitro group facilitates redox reactions that can lead to oxidative stress in microbial and cancer cells.
  • Cytokine Modulation : The compound modulates cytokine production, reducing inflammation and potentially altering immune responses.
  • DNA Interaction : Preliminary studies suggest that it may bind to DNA, affecting replication and transcription processes in target cells.

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